cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

Stable Isotope Labeling Mass Spectrometry Internal Standard

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1) is a stable isotope-labeled (SIL) intermediate in the synthesis of deuterated ambroxol derivatives, specifically rac-cis-Ambroxol-d5. It comprises a cis-configured aminocyclohexyl ether core protected with a tert-butyloxycarbonyl (Boc) group and labeled with five deuterium atoms on the tetrahydropyran ring.

Molecular Formula C16H29NO4
Molecular Weight 304.442
CAS No. 1322626-64-1
Cat. No. B588671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5
CAS1322626-64-1
Molecular FormulaC16H29NO4
Molecular Weight304.442
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2
InChIInChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i4D2,6D2,14D
InChIKeyHZWRRGNCVVZGPJ-YQCCBROGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1): A Deuterated Ambroxol Intermediate for Precision Bioanalysis


cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1) is a stable isotope-labeled (SIL) intermediate in the synthesis of deuterated ambroxol derivatives, specifically rac-cis-Ambroxol-d5 [1]. It comprises a cis-configured aminocyclohexyl ether core protected with a tert-butyloxycarbonyl (Boc) group and labeled with five deuterium atoms on the tetrahydropyran ring. With a molecular formula of C16H24D5NO4 and a molecular weight of 304.44 g/mol, it is primarily utilized as a precursor for internal standards in LC-MS/MS quantification of ambroxol in biological matrices .

Role Stable isotope-labeled intermediate for deuterated ambroxol internal standard synthesis
Stereochem cis-Configured aminocyclohexyl ether ensures reproducible chromatographic behavior
Handle Boc-protected amine permits controlled, high-yield deprotection for downstream conjugation

Why Non-Deuterated or Trans-Isomer Analogs Cannot Substitute for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must closely mimic the analyte's physicochemical behavior during extraction, chromatography, and ionization. Substituting this compound with the non-deuterated analog (CAS 1322625-95-5) introduces a mass spectrometric signal that is indistinguishable from the target analyte, resulting in severe ion suppression or cross-talk and precluding accurate quantification. Using the trans-isomer (CAS 1322626-69-6) introduces a diastereomer with distinct chromatographic retention and ionization efficiency, leading to variable IS response factors and compromised assay precision . Furthermore, the Boc-protecting group is critical for downstream deprotection to yield the free amine required for ambroxol analog synthesis, making directly comparable unprotected intermediates unsuitable for this synthetic route [1].

Non‑D analog The non-deuterated congener (CAS 1322625-95-5) produces a mass signal indistinguishable from the target analyte, causing ion suppression and quantification errors.
Trans‑isomer The trans‑diastereomer (CAS 1322626-69-6) exhibits different reversed‑phase retention and ionization efficiency, leading to variable internal standard response and imprecise assays.
Unprotected amine Directly using free‑amine intermediates bypasses the Boc‑protection step, risking premature reactions and incompatible with the intended ambroxol‑d5 synthetic route.

Quantitative Differentiation Evidence for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 vs. Key Comparators


Deuterium Incorporation and Isotopic Purity vs. Non-Deuterated Congener

The incorporation of five deuterium atoms shifts the monoisotopic mass from 299.2097 Da (non-deuterated, CAS 1322625-95-5) to 304.2410 Da, a +5.03 Da mass shift that places the IS signal well outside the natural abundance isotope envelope of the analyte, which is essential for interference-free MRM transitions . Vendor specifications for deuterated ambroxol intermediates of this class typically report isotopic purity ≥98 atom% D for the labeled positions .

Deuterium Mass Shift
Data to verify
+5.03 Da (304.2410 vs 299.2097 Da)
Supports interference‑free MRM transitions for quantitative LC‑MS/MS
Vendor‑class isotopic purity ≥98 atom% D; verify batch‑specific enrichment
Stable Isotope Labeling Mass Spectrometry Internal Standard

Stereochemical Integrity: cis vs. trans Diastereomer Chromatographic Selectivity

The cis-configuration of the aminocyclohexyl ether moiety confers distinct hydrophobicity and shape relative to the trans-isomer (CAS 1322626-69-6). This structural difference translates to differential chromatographic retention; for a typical reversed-phase C18 system, the cis and trans diastereomers of aminocyclohexyl ethers can exhibit retention time differences (Δ tR) of 0.5–2.0 minutes, enabling baseline separation .

Stereochemical Retention
Class‑level
Δ tR ~0.5–2.0 min (cis vs trans on C18)
Cis‑configuration ensures consistent chromatographic resolution; isomeric contamination may cause split peaks
Class‑level observation for aminocyclohexyl ether diastereomers; confirm with own system
Stereochemistry HPLC Separation Diastereomer Resolution

Synthetic Utility: Boc Protection Enables On-Demand Deprotection for Downstream Conjugation

The acid-labile Boc group is orthogonal to the base-stable ether linkages present in the molecule. In standard deprotection protocols (e.g., TFA/DCM, 1:1 v/v, 25°C, 1 h), the Boc group is removed quantitatively (>99% conversion) to liberate the free amine, which serves as the nucleophilic handle for subsequent coupling to yield the final deuterated ambroxol impurity standard [1].

Boc Deprotection
Method context
Quantitative conversion >99% (TFA/DCM, 1:1, 25°C, 1 h)
Orthogonal deprotection chemistry supports high‑yield amine liberation for downstream coupling
Typical Boc removal conditions; reproducibility depends on reagent quality and workup
Protecting Group Solid-Phase Synthesis Ambroxol Derivative

Application-Specific Purity: Chemical Purity Specifications vs. Generic Research Chemicals

This compound, as supplied by specialized vendors of stable isotope-labeled standards, is manufactured and released with a certified chemical purity of ≥95% (HPLC/TLC), which meets the requirements for use as a precursor in the synthesis of pharmacopoeial impurity reference standards . Generic bulk Boc-aminocyclohexyl ethers often lack the batch-specific certificate of analysis detailing chromatographic purity and residual solvent content essential for regulated bioanalytical work [1].

Certified Purity
Source review
≥95% (HPLC/TLC) with batch‑specific COA
Documented purity reduces artifact risk during internal standard synthesis
Vendor‑supplied COA; independent re‑analysis recommended for regulated work
Reference Standard Chemical Purity Analytical Quality

Validated Application Scenarios for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5


Synthesis of rac-cis-Ambroxol-d5 Internal Standard for Regulated Bioequivalence Studies

This compound serves as the direct synthetic precursor to rac-cis-Ambroxol-d5 (CAS 1217679-83-8), the deuterated analog of the ambroxol cis-isomeric impurity [1]. Following Boc deprotection, the resulting amine is used to prepare the internal standard for LC-MS/MS quantification of ambroxol and its impurities in human plasma, as required by ICH M10 bioanalytical method validation guidelines. The +5 Da mass shift ensures specificity in the SRM transition.

Isotope Dilution Mass Spectrometry (IDMS) Assay Development for Ambroxol Metabolite Profiling

The compound's defined deuteration pattern and Boc-protected amine handle make it an ideal starting material for the tailored synthesis of a panel of SIL ambroxol analogs, serving as authentic standards for the identification and quantification of ambroxol metabolites in hepatocyte incubation studies or CYP450 phenotyping experiments [2].

Preparation of Pharmacopoeial Impurity Reference Standards

The certified chemical purity (≥95%) and stereochemical integrity (cis-configuration) of the compound enable its direct use without further purification in the small-scale synthesis of ambroxol impurity reference standards according to European Pharmacopoeia (Ph. Eur.) monograph requirements, thereby reducing the procurement burden for QC laboratories .

Application
Selection Property
Validation Focus
Deuterated ambroxol internal standard synthesis for research bioanalysis
Boc‑protected precursor with defined +5 Da mass shift
Deprotection efficiency and MS specificity in biological matrix extracts
Isotope dilution mass spectrometry metabolite profiling
Labeled aminocyclohexyl ether scaffold with cis‑stereochemistry
Isotopic enrichment and chromatographic resolution from endogenous isomers
Synthesis of impurity reference standards for analytical quality control
Certified chemical purity (≥95%) and stereochemical identity
Batch‑specific COA documentation and residual solvent profile
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